2-{[(1R)-1-phenylethyl](prop-2-yn-1-yl)amino}acetamide
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Description
Molecular Structure Analysis
The molecular formula of “2-{(1R)-1-phenylethylamino}acetamide” is C13H16N2O . Its molecular weight is 216.28 . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis
The compound is used in a chemoproteomic platform, termed ‘QTRP (quantitative thiol reactivity profiling)’, that relies on the ability of a commercially available thiol-reactive probe to covalently label, enrich and quantify the reactive cysteinome in cells and tissues .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(1R)-1-phenylethyl](prop-2-yn-1-yl)amino}acetamide' involves the reaction of propargylamine with (1R)-1-phenylethyl bromide to form the intermediate 2-{[(1R)-1-phenylethyl](prop-2-yn-1-yl)amino}ethanol, which is then converted to the final product through a two-step process involving the reaction with acetic anhydride followed by hydrolysis.", "Starting Materials": [ "Propargylamine", "(1R)-1-phenylethyl bromide", "Acetic anhydride", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Propargylamine is reacted with (1R)-1-phenylethyl bromide in the presence of a base such as sodium hydroxide to form the intermediate 2-{[(1R)-1-phenylethyl](prop-2-yn-1-yl)amino}ethanol.", "Step 2: The intermediate is then reacted with acetic anhydride in the presence of a base to form the acetamide derivative.", "Step 3: The final step involves the hydrolysis of the acetamide derivative using sodium hydroxide and water to yield the desired compound, 2-{[(1R)-1-phenylethyl](prop-2-yn-1-yl)amino}acetamide." ] } | |
CAS No. |
2648861-40-7 |
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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